molecular formula C10H10N4 B13757806 3-Methyl-1,6-naphthyridine-2-carboximidamide

3-Methyl-1,6-naphthyridine-2-carboximidamide

Cat. No.: B13757806
M. Wt: 186.21 g/mol
InChI Key: LRAHJYGNTRTWOA-UHFFFAOYSA-N
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Description

3-Methyl-1,6-naphthyridine-2-carboximidamide is a heterocyclic organic compound with the molecular formula C10H10N4. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a methyl group and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,6-naphthyridine-2-carboximidamide typically involves the reaction of 3-methyl-1,6-naphthyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,6-naphthyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-Methyl-1,6-naphthyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1,6-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with a similar ring structure but lacking the methyl and carboximidamide groups.

    3-Methyl-1,6-naphthyridine: Similar to 3-Methyl-1,6-naphthyridine-2-carboximidamide but without the carboximidamide group.

    2-Carboximidamide-1,6-naphthyridine: Similar but with the carboximidamide group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

3-methyl-1,6-naphthyridine-2-carboximidamide

InChI

InChI=1S/C10H10N4/c1-6-4-7-5-13-3-2-8(7)14-9(6)10(11)12/h2-5H,1H3,(H3,11,12)

InChI Key

LRAHJYGNTRTWOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2)N=C1C(=N)N

Origin of Product

United States

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